molecular formula C9H16N2O B15199454 1-(butoxymethyl)-2-methyl-1H-imidazole

1-(butoxymethyl)-2-methyl-1H-imidazole

Cat. No.: B15199454
M. Wt: 168.24 g/mol
InChI Key: DOCSWKBIMFOYSM-UHFFFAOYSA-N
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Description

1-(Butoxymethyl)-2-methyl-1H-imidazole is a substituted imidazole derivative characterized by a butoxymethyl group at the 1-position and a methyl group at the 2-position of the imidazole ring. This compound belongs to a broader class of azole derivatives, which are widely studied for their diverse biological activities, including enzyme inhibition, antimicrobial properties, and applications in pharmaceutical chemistry . The methyl group at the 2-position may influence steric and electronic interactions, modulating binding affinity to biological targets .

Properties

Molecular Formula

C9H16N2O

Molecular Weight

168.24 g/mol

IUPAC Name

1-(butoxymethyl)-2-methylimidazole

InChI

InChI=1S/C9H16N2O/c1-3-4-7-12-8-11-6-5-10-9(11)2/h5-6H,3-4,7-8H2,1-2H3

InChI Key

DOCSWKBIMFOYSM-UHFFFAOYSA-N

Canonical SMILES

CCCCOCN1C=CN=C1C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(butoxymethyl)-2-methyl-1H-imidazole typically involves the alkylation of 2-methylimidazole with butoxymethyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:

    Temperature: 60-80°C

    Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

    Reaction Time: 4-6 hours

Industrial Production Methods: In an industrial setting, the production of 1-(butoxymethyl)-2-methyl-1H-imidazole can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, higher yields, and reduced reaction times. The use of automated systems also ensures consistent product quality and minimizes the risk of contamination.

Chemical Reactions Analysis

Types of Reactions: 1-(Butoxymethyl)-2-methyl-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced imidazole derivatives.

    Substitution: The butoxymethyl group can be substituted with other alkyl or aryl groups using appropriate alkylating or arylating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; conditions: aqueous or organic solvent, room temperature to 50°C.

    Reduction: Sodium borohydride, lithium aluminum hydride; conditions: anhydrous solvent, room temperature to reflux.

    Substitution: Alkylating agents (e.g., alkyl halides), arylating agents (e.g., aryl halides); conditions: base (e.g., sodium hydroxide), solvent (e.g., DMF), elevated temperature.

Major Products:

    Oxidation: Imidazole N-oxides

    Reduction: Reduced imidazole derivatives

    Substitution: Alkylated or arylated imidazole derivatives

Scientific Research Applications

1-(Butoxymethyl)-2-methyl-1H-imidazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of novel catalysts and ligands.

    Biology: Investigated for its potential antimicrobial and antifungal properties. It is used in the study of enzyme inhibitors and receptor modulators.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities. It is also studied for its role in drug delivery systems.

    Industry: Utilized in the production of specialty chemicals, polymers, and coatings. It is also used as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(butoxymethyl)-2-methyl-1H-imidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : The butoxymethyl group in the target compound likely confers higher lipophilicity than shorter alkyl chains (e.g., hexyl) or aromatic substituents (e.g., benzyl), which may enhance blood-brain barrier penetration .
  • Bioactivity : Derivatives like 3f (butoxymethyl-substituted benzoimidazole) exhibit potent acetylcholinesterase inhibition, outperforming reference drugs like donepezil .

Enzyme Inhibition

  • Acetylcholinesterase (AChE) Inhibition : 1-(Butoxymethyl)-1H-benzo[d]imidazole (3f) shows an IC50 of 1.533 ± 0.011 mM, surpassing donepezil (IC50 ~5.7 mM) . This suggests that butoxymethyl-substituted imidazoles are promising candidates for neurodegenerative disease therapeutics.
  • Jak2 Inhibition: 1-Methyl-1H-imidazole derivatives (e.g., compound 19a) demonstrate potent Jak2 inhibition (IC50 <10 nM) and antitumor efficacy in xenograft models .

Cytotoxicity

  • 1-Hexyl-2-methylimidazole exhibits moderate cytotoxicity in cell-based assays, attributed to its membrane-disrupting alkyl chain . The longer butoxymethyl chain in the target compound may further enhance this property.

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